2-(4-chlorophenoxy)-N-cyclopentylbutanamide
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Overview
Description
2-(4-chlorophenoxy)-N-cyclopentylbutanamide is an organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of a chlorophenoxy group attached to a butanamide backbone, with a cyclopentyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-cyclopentylbutanamide typically involves the reaction of 4-chlorophenol with butanoyl chloride to form 4-chlorophenoxybutanoyl chloride. This intermediate is then reacted with cyclopentylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The overall reaction can be summarized as follows:
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Formation of 4-chlorophenoxybutanoyl chloride
- Reactants: 4-chlorophenol, butanoyl chloride
- Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane)
- Reaction: [ \text{4-chlorophenol} + \text{butanoyl chloride} \rightarrow \text{4-chlorophenoxybutanoyl chloride} + \text{HCl} ]
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Formation of this compound
- Reactants: 4-chlorophenoxybutanoyl chloride, cyclopentylamine
- Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane)
- Reaction: [ \text{4-chlorophenoxybutanoyl chloride} + \text{cyclopentylamine} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors with efficient mixing and temperature control to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-cyclopentylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted phenoxy compounds.
Scientific Research Applications
2-(4-chlorophenoxy)-N-cyclopentylbutanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-cyclopentylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenoxyacetic acid: A related compound with similar structural features but different functional groups.
2-(4-chlorophenoxy)propionic acid: Another phenoxy compound with a propionic acid backbone.
Uniqueness
2-(4-chlorophenoxy)-N-cyclopentylbutanamide is unique due to the presence of the cyclopentyl group attached to the nitrogen atom, which imparts distinct chemical and biological properties compared to other phenoxy compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-cyclopentylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-2-14(15(18)17-12-5-3-4-6-12)19-13-9-7-11(16)8-10-13/h7-10,12,14H,2-6H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAPTSOZXZKLAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCCC1)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49737205 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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